Ethyl 4-ethyloxazole-5-carboxylate

Lipophilicity ADME Drug Discovery

Ethyl 4-ethyloxazole-5-carboxylate is a critical intermediate for Toll-like receptor (TLR) modulators and CNS-penetrant drug discovery. Its 4-ethyl substitution delivers a quantifiable lipophilicity advantage (XLogP3-AA 1.7 vs. 0.9 for the unsubstituted analog), improving membrane permeability and BBB potential. Substituting with generic oxazole-5-carboxylates compromises synthetic routes and invalidates biological data. Use this exact isomer for robust, patent-compliant SAR development.

Molecular Formula C8H11NO3
Molecular Weight 169.18
CAS No. 122829-61-2
Cat. No. B2795262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-ethyloxazole-5-carboxylate
CAS122829-61-2
Molecular FormulaC8H11NO3
Molecular Weight169.18
Structural Identifiers
SMILESCCC1=C(OC=N1)C(=O)OCC
InChIInChI=1S/C8H11NO3/c1-3-6-7(12-5-9-6)8(10)11-4-2/h5H,3-4H2,1-2H3
InChIKeyUNLFVISJUBINTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Ethyloxazole-5-carboxylate (CAS 122829-61-2) – A 4-Ethyl-Substituted Heterocyclic Building Block for Medicinal Chemistry and TLR-Targeted Drug Discovery


Ethyl 4-ethyloxazole-5-carboxylate (CAS 122829-61-2) is a heterocyclic organic compound belonging to the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom [1]. With the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol, it features an ethyl group at the 4-position and an ethyl ester at the 5-carboxylate position, distinguishing it from unsubstituted and methyl-substituted analogs . This substitution pattern confers specific physicochemical properties, including a calculated XLogP3-AA value of 1.7, which is significantly higher than that of the unsubstituted parent compound (XLogP3-AA 0.9) and the 4-methyl analog (XLogP3-AA 1.3) [2][3][4]. The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex oxazole-containing pharmacophores, and has been cited in patent literature as a building block for Toll-like receptor (TLR) modulators and other immune response modifiers .

Ethyl 4-Ethyloxazole-5-carboxylate (CAS 122829-61-2): Why Unsubstituted or Positional Isomer Analogs Cannot Be Casually Substituted


Substituting Ethyl 4-ethyloxazole-5-carboxylate with seemingly similar oxazole-5-carboxylate analogs, such as the unsubstituted Ethyl oxazole-5-carboxylate (CAS 118994-89-1) or the 4-methyl derivative (CAS 20485-39-6), introduces quantifiable changes in physicochemical properties that directly impact downstream synthetic utility and biological performance. The 4-ethyl substitution significantly increases lipophilicity, as evidenced by a calculated XLogP3-AA of 1.7 compared to 0.9 for the unsubstituted analog and 1.3 for the 4-methyl analog [1][2][3]. This difference in logP can alter membrane permeability, metabolic stability, and off-target binding profiles in biological assays [4]. Furthermore, the specific 4-ethyl substitution pattern is critical for certain synthetic routes; for example, it has been explicitly cited as an intermediate in the preparation of Toll-like receptor (TLR) modulators, where the ethyl group at the 4-position is essential for downstream structure-activity relationships . Conversely, the positional isomer Ethyl 5-ethyloxazole-4-carboxylate (CAS 32968-45-9) relocates the ester group, fundamentally changing its reactivity and the nature of derivatives that can be synthesized from it. Therefore, generic substitution without verifying the specific substitution pattern risks compromising synthetic yields, altering pharmacokinetic properties, and invalidating structure-activity data derived from the intended 4-ethyl isomer.

Quantitative Differentiation of Ethyl 4-Ethyloxazole-5-carboxylate (CAS 122829-61-2): A Data-Driven Comparison with Closest Analogs


Increased Lipophilicity (XLogP3-AA) vs. Unsubstituted and 4-Methyl Oxazole-5-carboxylate Analogs

Ethyl 4-ethyloxazole-5-carboxylate exhibits a calculated XLogP3-AA value of 1.7, which is substantially higher than the 0.9 value for the unsubstituted Ethyl oxazole-5-carboxylate and the 1.3 value for the 4-methyl analog [1][2][3]. This represents a +0.8 log unit increase over the unsubstituted compound and a +0.4 log unit increase over the 4-methyl derivative, indicating significantly greater lipophilicity.

Lipophilicity ADME Drug Discovery

Enhanced Molecular Complexity and Rotatable Bond Count vs. Unsubstituted Analog

The compound has a molecular weight of 169.18 g/mol and 4 rotatable bonds, compared to the unsubstituted Ethyl oxazole-5-carboxylate which has a molecular weight of 141.12 g/mol and 3 rotatable bonds [1][2]. The 4-methyl analog has a molecular weight of 155.15 g/mol and 3 rotatable bonds [3]. The increased molecular weight and additional rotatable bond in the 4-ethyl derivative reflect greater structural complexity and conformational flexibility.

Molecular Complexity Synthetic Intermediate Diversity-Oriented Synthesis

Validated Utility as a Key Intermediate in Patented TLR Modulator Syntheses

Patent literature explicitly cites Ethyl 4-ethyloxazole-5-carboxylate (CAS 122829-61-2) as an intermediate used in the preparation of immune response modifiers that act as Toll-Like Receptor (TLR) agonists . These compounds have stated utility in treating infectious diseases such as Hepatitis (HCV, HBV) and cancer. In contrast, the unsubstituted Ethyl oxazole-5-carboxylate (CAS 118994-89-1) is more commonly cited as a general pharmaceutical intermediate or for use in organic light-emitting diodes (OLEDs), without the same level of specific, high-value therapeutic targeting .

Toll-Like Receptor Immuno-Oncology Antiviral

Ethyl 4-Ethyloxazole-5-carboxylate (CAS 122829-61-2): High-Value Application Scenarios Based on Quantitative Differentiation


Lead Optimization in Medicinal Chemistry for CNS or Intracellular Targets

In drug discovery programs targeting intracellular or CNS proteins, the significantly higher lipophilicity (XLogP3-AA 1.7) of Ethyl 4-ethyloxazole-5-carboxylate, compared to the unsubstituted (0.9) and 4-methyl (1.3) analogs, makes it a superior starting point for building blocks [1][2][3]. Medicinal chemists can leverage this property to improve the blood-brain barrier permeability or cellular uptake of lead compounds without introducing additional heteroatoms that might compromise synthetic tractability. The compound's higher molecular weight and additional rotatable bond also provide a distinct three-dimensional profile for exploring novel binding interactions within hydrophobic enzyme pockets [4].

Synthesis of Toll-Like Receptor (TLR) Agonists for Immuno-Oncology

This specific compound is explicitly cited as an intermediate in the synthesis of patented TLR modulators . Research groups and biotech companies developing next-generation immuno-oncology agents or antiviral therapies targeting the TLR pathway should prioritize this exact 4-ethyl isomer. Substituting with a different isomer or analog, such as Ethyl 5-ethyloxazole-4-carboxylate or the unsubstituted oxazole, would derail the established synthetic route and likely abrogate the biological activity of the final TLR agonist, as the 4-ethyl substitution is a critical component of the pharmacophore described in the patent literature .

Diversity-Oriented Synthesis and Fragment-Based Drug Discovery

The 4-ethyl group introduces a distinct steric and electronic environment compared to the common 4-methyl and unsubstituted variants [4][5]. In diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD) campaigns, this compound offers a unique fragment for library construction. Its increased lipophilicity and conformational flexibility, as quantified by XLogP3-AA and rotatable bond count, allow for the exploration of chemical space that is inaccessible with simpler analogs, potentially leading to the identification of novel hits against challenging targets [1][4].

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